4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one
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Description
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
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Biological Activity
4-(4-(1H-pyrrol-1-yl)benzoyl)-1-(pyridin-2-yl)piperazin-2-one, identified by its CAS number 2034262-82-1, is a complex organic molecule that features multiple functional groups including a pyrrole ring, a benzoyl group, and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N5O2, with a molecular weight of approximately 403.5 g/mol. The structure is characterized by the following components:
- Pyrrole Ring : Contributes to the compound's reactivity and biological activity.
- Benzoyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Piperazine Ring : Known for its role in various pharmacological agents.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Antidepressant Effects : Similar compounds have shown serotonin (5-HT) reuptake inhibitory activity, which is critical in the treatment of depression. For instance, derivatives with piperazine moieties have demonstrated significant effects in reducing immobility times in forced swimming tests (FST), suggesting potential antidepressant properties .
- Cytotoxicity : Studies on related compounds indicate that structural modifications can lead to enhanced cytotoxic effects against various cancer cell lines. For example, compounds with similar piperazine structures have been evaluated for their activity against melanoma cells and exhibited promising results .
Antidepressant Activity
A case study involving a series of piperazine derivatives highlighted the importance of structural modifications in enhancing serotonin reuptake inhibition. The most effective compound displayed stability in human liver microsomes and favorable pharmacokinetic properties. In vivo studies confirmed its ability to antagonize serotonin depletion induced by p-chloroamphetamine .
Cytotoxic Activity
Another study focused on the cytotoxic properties of piperazine-based compounds against melanoma cells (B16F10). The findings revealed that certain derivatives had significant antimelanogenic effects without cytotoxicity, indicating a selective action mechanism .
Comparative Analysis of Biological Activities
Compound | Biological Activity | Mechanism |
---|---|---|
This compound | Antidepressant | Serotonin reuptake inhibition |
Related Piperazine Derivative | Cytotoxicity | Induction of apoptosis in cancer cells |
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Antidepressant | Stabilizes serotonin levels |
Properties
IUPAC Name |
1-pyridin-2-yl-4-(4-pyrrol-1-ylbenzoyl)piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19-15-23(13-14-24(19)18-5-1-2-10-21-18)20(26)16-6-8-17(9-7-16)22-11-3-4-12-22/h1-12H,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAEAWOFHKNPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.